N-(phenoxyacetyl)-beta-alanine

Description

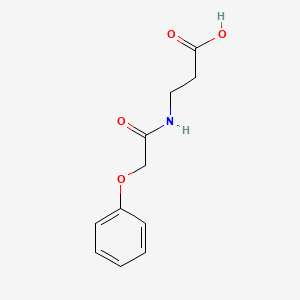

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(2-phenoxyacetyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-10(12-7-6-11(14)15)8-16-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLYVRFNSQHNJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Phenoxyacetyl β Alanine

General Strategies for N-Acylation of β-Alanine

N-acylation of the β-alanine nitrogen atom is fundamental to synthesizing the target compound. This transformation requires specific chemical strategies to ensure high efficiency and purity of the product.

The formation of an amide linkage between a carboxylic acid (phenoxyacetic acid) and an amine (β-alanine) is not spontaneous and requires the "activation" of the carboxylic acid. nih.gov This is because the carboxylate anion (deprotonated carboxylic acid) is unreactive towards nucleophilic attack by the amine. Several classes of reagents, known as coupling reagents, have been developed to facilitate this reaction, many of which are central to peptide synthesis. arkat-usa.orgd-nb.info

Common approaches include:

Acid Chlorides: A traditional and highly effective method involves converting phenoxyacetic acid into its more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting phenoxyacetyl chloride readily reacts with β-alanine, often in the presence of a base to neutralize the HCl byproduct. d-nb.info

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. arkat-usa.org They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine of β-alanine. To increase efficiency and reduce side reactions like racemization (if chiral centers are present), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently included. arkat-usa.org

Phosphonium and Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are highly efficient activators. arkat-usa.orgscielo.br They are often preferred in solid-phase synthesis due to their high reactivity and the ease of purification. scielo.br

Enzymatic Synthesis: Emerging techniques utilize enzymes, such as adenylating enzymes, which can activate the carboxylic acid group of an amino acid for direct ligation with an amine. d-nb.info This chemoenzymatic approach offers high specificity and operates under mild conditions. d-nb.info

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Additive(s) | Key Features |

|---|---|---|---|

| Acid Halides | Thionyl chloride (SOCl₂) | Base (e.g., Pyridine) | Highly reactive, generates HCl byproduct. |

| Carbodiimides | DCC, DIC | HOBt, HOAt | Widely used, can cause racemization. |

| Phosphonium Salts | PyBOP, PyAOP | Base (e.g., DIPEA) | High efficiency, suitable for solid-phase synthesis. |

| Uronium Salts | TBTU, HBTU | Base (e.g., DIPEA) | Rapid coupling, common in peptide synthesis. |

| Enzymatic | Adenylating Enzymes | ATP | High specificity, mild reaction conditions. |

Since β-alanine contains both an amino group and a carboxylic acid group, chemoselectivity is a major consideration. nih.gov To prevent unwanted side reactions, such as self-polymerization of β-alanine or reactions at the wrong functional group, a protection strategy is often necessary.

Protecting the Amino Group: The amino group of β-alanine can be temporarily blocked by a protecting group. Common amine protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). scielo.br The Boc group is stable under many reaction conditions but is easily removed with a strong acid like trifluoroacetic acid (TFA). scielo.br The Fmoc group is stable to acid but is cleaved by a mild base, such as piperidine. scielo.br

Protecting the Carboxyl Group: The carboxylic acid of β-alanine can be converted into an ester, such as a methyl or benzyl (B1604629) ester, to prevent it from reacting. google.com These esters can be hydrolyzed back to the carboxylic acid in a final step, typically using aqueous base (for methyl esters) or hydrogenolysis (for benzyl esters). google.comnih.gov

The choice of protecting groups must be "orthogonal," meaning one can be removed without affecting the other, allowing for sequential and controlled reactions. acs.org For instance, an Fmoc-protected amine and a benzyl-protected carboxyl group allow for selective deprotection steps. researchgate.net

Specific Synthesis Pathways for N-(Phenoxyacetyl)-β-Alanine

The synthesis of N-(phenoxyacetyl)-β-alanine is typically achieved through a multi-step chemical process that combines the principles of amide bond formation and, where necessary, protection-deprotection strategies. nih.gov

A common and straightforward laboratory synthesis involves the Schotten-Baumann reaction conditions.

Pathway 1: Acyl Chloride Method

Activation of Phenoxyacetic Acid: Phenoxyacetic acid is reacted with thionyl chloride (SOCl₂) or a similar chlorinating agent to form the highly reactive intermediate, phenoxyacetyl chloride.

Coupling with β-Alanine: The phenoxyacetyl chloride is then slowly added to a solution of β-alanine dissolved in an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, at a low temperature. The base neutralizes the generated hydrochloric acid and keeps the β-alanine amino group deprotonated and thus nucleophilic.

Acidification and Isolation: After the reaction is complete, the mixture is acidified. This protonates the carboxyl group of the product, causing N-(phenoxyacetyl)-β-alanine to precipitate out of the aqueous solution, as it is typically a solid that is less soluble in acidic water. The solid product can then be collected by filtration and purified, often by recrystallization. nih.gov

Pathway 2: Using Protected β-Alanine

Esterification of β-Alanine: To improve solubility in organic solvents and avoid side reactions, β-alanine is first converted to its methyl or ethyl ester (e.g., β-alanine methyl ester hydrochloride).

Amide Coupling: Phenoxyacetic acid is activated using a coupling reagent like DCC/HOBt or TBTU in an organic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The β-alanine ester is then added, along with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize any acids. scielo.br

Ester Hydrolysis (Saponification): The resulting ester, N-(phenoxyacetyl)-β-alanine methyl ester, is then hydrolyzed using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent mixture.

Workup: Acidification of the reaction mixture yields the final N-(phenoxyacetyl)-β-alanine product.

Optimizing the synthesis of N-(phenoxyacetyl)-β-alanine involves fine-tuning various parameters to maximize the yield and purity of the final product while minimizing reaction time and byproducts.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For coupling reactions, polar aprotic solvents like DMF or DCM are common. rsc.org

Temperature: Amide bond formation is often carried out at room temperature, but initial activation or reactions with highly reactive species may be performed at 0°C to control reactivity and minimize side reactions. google.com

Base: The type and amount of base are critical. In the Schotten-Baumann reaction, an excess of a strong base like NaOH is used. In coupling reagent-mediated syntheses, a non-nucleophilic organic base like DIPEA is preferred to avoid reacting with the activated acid. scielo.br

Stoichiometry: The molar ratio of the reactants is crucial. A slight excess of the acylating agent or the coupling reagent may be used to ensure the complete consumption of the limiting reagent. rsc.org

Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method to obtain a highly pure product. nih.gov The purity is often confirmed by analytical techniques like HPLC and NMR spectroscopy. nih.gov

Table 2: Example of Reaction Condition Optimization

| Parameter | Condition A | Condition B | Outcome |

|---|---|---|---|

| Coupling Reagent | DCC | TBTU/DIPEA | TBTU often leads to faster reactions and easier purification. |

| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) | DMF can improve solubility for less soluble starting materials. |

| Temperature | 25°C (Room Temp) | 0°C to 25°C | Starting at 0°C can reduce potential side reactions. |

| Workup | Direct Precipitation | Chromatographic Purification | Chromatography can yield higher purity but may lower overall yield. |

Derivatization and Analog Synthesis of N-(Phenoxyacetyl)-β-Alanine Scaffolds

The N-(phenoxyacetyl)-β-alanine structure serves as a scaffold that can be chemically modified to produce a library of related analogs. This is a common strategy in medicinal chemistry to explore structure-activity relationships.

Derivatization can occur at several positions:

Aromatic Ring Substitution: Substituents (e.g., methyl, chloro, methoxy (B1213986) groups) can be introduced onto the phenyl ring of the phenoxyacetyl moiety. This is typically achieved by starting with a substituted phenol (B47542) in the initial synthesis steps. For example, using 2,6-dimethylphenol (B121312) would lead to N-((2,6-dimethylphenoxy)acetyl)-β-alanine. nih.gov

β-Alanine Backbone Modification: The β-alanine portion can be replaced with other amino acids or their derivatives. For instance, using γ-aminobutyric acid (GABA) would yield N-(phenoxyacetyl)-GABA. nih.gov Alternatively, substituted β-alanines, such as 3-phenyl-β-alanine, can be used to introduce additional structural complexity. mdpi.com

Amide Bond N-Alkylation: The hydrogen on the amide nitrogen can be replaced with an alkyl group, although this is a more challenging transformation that often requires harsh conditions or indirect synthetic routes. nih.gov

Carboxyl Group Modification: The terminal carboxylic acid can be converted into esters, amides, or other functional groups. For example, reacting N-(phenoxyacetyl)-β-alanine with an alcohol in the presence of an acid catalyst would yield the corresponding ester.

Structural Modifications of the Phenoxy Moiety

The phenoxy group of N-(phenoxyacetyl)-β-alanine serves as a versatile template for structural modifications, allowing for the introduction of various substituents to modulate the molecule's properties. These modifications are typically achieved by starting with a substituted phenol, which is then converted to the corresponding phenoxyacetic acid before being coupled with β-alanine or its ester.

A common strategy involves the Williamson ether synthesis, where a substituted phenoxide reacts with an α-haloacetate (e.g., ethyl chloroacetate) followed by hydrolysis of the ester to yield the desired substituted phenoxyacetic acid. This acid can then be activated and reacted with β-alanine. Research has demonstrated the synthesis of numerous analogs with substituents on the aromatic ring. For instance, phenoxyacetamides have been prepared with di- and tri-methyl substitutions on the phenyl ring. nih.gov Similarly, other derivatives incorporating groups like nitro or amino functions have been synthesized. The synthesis of N-(4-nitrobenzoyl)-β-alanine, for example, involves the coupling of 4-nitrobenzoyl chloride with β-alanine, followed by reduction of the nitro group to an amino group using hydrogen and a palladium-charcoal catalyst.

Another approach involves the synthesis of peptidyl β-nitrostyrenes where a (4-(2-nitrobut-1-en-1-yl)phenoxy)acetamide moiety is constructed, showcasing complex modifications to the phenoxy group. rsc.org These examples highlight that a wide array of electronic and steric diversity can be introduced at this position.

Table 1: Examples of Structural Modifications on the Phenoxy Moiety

| Substituent on Phenoxy Ring | Synthetic Precursor | General Method | Reference |

|---|---|---|---|

| 2,6-Dimethyl | 2,6-Dimethylphenol | Williamson ether synthesis to form the phenoxyacetic acid, followed by amide coupling with an amino alcohol (analogous to amino acid coupling). | nih.gov |

| 4-Nitro | 4-Nitrophenol | Coupling of the corresponding 4-nitrobenzoyl chloride with β-alanine. The phenoxy link is part of a benzoyl rather than phenoxyacetyl group in this specific example, but illustrates ring substitution. | |

| 4-Amino | N-(4-Nitrobenzoyl)-β-alanine | Catalytic hydrogenation of the nitro-substituted precursor. | |

| 4-(2-Nitrobut-1-en-1-yl) | 4-Hydroxynitrostyrene derivative | Multi-step synthesis involving the creation of a phenoxyacetic acid linker which is then coupled to a peptide fragment. | rsc.org |

| 3-Hydroxy-4-methoxy | 3-Hydroxy-4-methoxyphenol | Incorporated into a β-lactam structure via Staudinger cycloaddition with a substituted imine, demonstrating modification potential. | tudublin.ie |

Alterations of the β-Alanine Backbone

Modifications to the β-alanine backbone of the title compound can introduce new functionalities, steric bulk, or conformational constraints. These alterations are typically performed by synthesizing a substituted β-amino acid first, which is then acylated with phenoxyacetyl chloride or a similar activated derivative.

Synthetic routes to substituted β-amino acids are diverse. The Arndt-Eistert homologation of α-amino acids is a classical and highly utilized method to access the corresponding β-amino acids. researchgate.net This involves converting an N-protected α-amino acid to its acid chloride, followed by reaction with diazomethane (B1218177) and a subsequent Wolff rearrangement. This allows for the introduction of side chains corresponding to those of the proteinogenic α-amino acids.

Other methods include the conjugate addition of amines to α,β-unsaturated esters (Michael addition) or the reduction of β-enamino esters. For instance, palladium-mediated hydroesterification of arylenimides has been used to produce β-phenylalanine derivatives. nih.gov Furthermore, the backbone can be extended. A Wittig reaction has been successfully used to construct conjugative double bonds on an N-protected amino acid backbone, creating α,β,γ,δ-unsaturated ε-amino acids. rsc.org While not directly demonstrated on N-(phenoxyacetyl)-β-alanine, these established methodologies for creating substituted β-amino acids provide a clear blueprint for synthesizing analogs with modified backbones.

Table 2: Synthetic Strategies for Backbone-Altered β-Alanine Analogs

| Backbone Alteration | Synthetic Method | Key Features | Reference |

|---|---|---|---|

| α- or β-Alkylation | Stereoselective alkylation of a homochiral glycine (B1666218) or β-alanine enolate. | Allows for the introduction of alkyl groups at specific positions on the backbone. | renyi.hu |

| Introduction of α-Amino Acid Side Chains | Arndt-Eistert homologation of N-protected α-amino acids. | Provides access to a wide range of β-amino acids with diverse functionalities. | researchgate.net |

| Introduction of Phenyl Group (β-Phenylalanine) | Asymmetric pallado-mediated hydroesterification of N-(1-arylvinyl)phthalimides. | Enantioselective method to produce β-aryl-β-amino acids. | nih.gov |

| Backbone Extension (Unsaturation) | Wittig reaction on N-protected amino acid-derived aldehydes. | Creates extended π-conjugated systems within the amino acid backbone. | rsc.org |

| Phosphino Derivatives | Nucleophilic phosphination of N-protected 3-iodo-L-alanine methyl ester. | Introduces phosphorus functionality into the amino acid side chain. | rsc.org |

Stereoselective Synthesis of Chiral N-(Phenoxyacetyl)-β-Alanine Analogs

Since substitutions on the β-alanine backbone often create one or more chiral centers, controlling the stereochemistry is crucial. Stereoselective synthesis of chiral N-(phenoxyacetyl)-β-alanine analogs can be achieved through several powerful strategies, including substrate control, auxiliary control, and catalysis.

One of the most relevant methods is the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine to form a β-lactam ring. nih.gov The reaction of phenoxyacetyl chloride (which generates a phenoxyketene in situ) with a chiral imine can proceed with high diastereoselectivity. The resulting chiral β-lactam can then be hydrolyzed to afford the corresponding chiral N-(phenoxyacetyl)-β-amino acid derivative. The cis-isomer is often the major or single product in such reactions. nih.gov

The use of chiral auxiliaries is another prominent strategy. For example, the Evans chiral oxazolidinone auxiliary has been used for the synthesis of phosphine-containing amino acids through diastereoselective reactions. rsc.org A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, such as alkylation, and is then cleaved to reveal the chiral product. The synthesis of (R)- and (S)- enantiomers of 2-(2,6-dimethylphenoxy)-N-(1-hydroxypropan-2-yl)acetamide has been accomplished and the absolute configuration confirmed by crystallographic methods, demonstrating successful control over stereocenter formation in related phenoxyacetamide structures. nih.gov

Enzymatic methods also offer excellent stereocontrol. Biocatalytic kinetic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, can be used to separate chiral β-amino acids or their precursors. nih.gov For example, lipases can perform selective ester hydrolysis, and dehydrogenases can carry out stereoselective reductions of keto-acid precursors to furnish chiral hydroxy-acid intermediates. nih.govnih.gov

Table 3: Methodologies for Stereoselective Synthesis of Chiral Analogs

| Methodology | Description | Stereochemical Outcome | Reference |

|---|---|---|---|

| Staudinger [2+2] Cycloaddition | Reaction of phenoxyketene (from phenoxyacetyl chloride) with a chiral imine to form a β-lactam intermediate. | High diastereoselectivity, often favoring the cis-β-lactam. | nih.gov |

| Chiral Auxiliary Control | A covalently attached chiral molecule (e.g., Evans oxazolidinone) directs the stereoselective formation of a new chiral center. | High diastereoselectivity in alkylation or acylation reactions. | rsc.org |

| Enzymatic Kinetic Resolution | An enzyme (e.g., lipase, protease) selectively catalyzes a reaction on one enantiomer of a racemic mixture. | Separation of enantiomers, yielding products with high enantiomeric excess (ee). | nih.govnih.gov |

| Asymmetric Catalysis | A chiral catalyst (e.g., a metal-chiral ligand complex) promotes the formation of one enantiomer over the other. | High enantioselectivity (ee). | nih.gov |

Advanced Spectroscopic and Analytical Characterization of N Phenoxyacetyl β Alanine

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental to determining the precise molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR would be used to identify the number of chemically distinct protons, their connectivity through spin-spin coupling, and their chemical environment. For N-(phenoxyacetyl)-β-alanine, one would expect to observe distinct signals for the aromatic protons of the phenoxy group, the methylene (B1212753) protons of the acetyl and β-alanine moieties, and the N-H proton of the amide linkage.

¹³C NMR: Carbon NMR provides a count of the unique carbon atoms in the molecule. Characteristic chemical shifts would confirm the presence of the aromatic ring carbons, the carbonyl carbons of the amide and carboxylic acid, and the aliphatic carbons of the ethyl and acetyl groups.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons (¹H-¹H) and between protons and their directly attached carbons (¹H-¹³C), respectively. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum would reveal longer-range couplings (2-3 bonds), which is crucial for confirming how the phenoxyacetyl group is linked to the β-alanine nitrogen.

While spectral data for β-alanine nih.govhmdb.ca and N-acetyl-β-alanine nih.gov are available, and prediction tools can estimate shifts nmrdb.org, specific, experimentally verified NMR data for N-(phenoxyacetyl)-β-alanine are not presently available.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of N-(phenoxyacetyl)-β-alanine would be expected to show characteristic absorption bands confirming its key structural features.

General principles of IR spectroscopy suggest the following expected peaks researchgate.netspectroscopyonline.comlibretexts.org:

O-H Stretch: A broad band, typically in the 3300-2500 cm⁻¹ region, characteristic of the carboxylic acid hydroxyl group.

N-H Stretch: A moderate peak around 3300 cm⁻¹, corresponding to the amide N-H group.

C-H Stretch (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds.

C=O Stretch: Two distinct, strong absorption bands would be anticipated in the carbonyl region (1800-1650 cm⁻¹). One for the carboxylic acid carbonyl (around 1700-1725 cm⁻¹) and one for the amide carbonyl (Amide I band, typically 1650-1680 cm⁻¹).

C-O Stretch: Bands in the 1320-1000 cm⁻¹ region corresponding to the ether linkage and the carboxylic acid C-O bond.

Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

Although spectra for related amino acid derivatives have been published researchgate.net, a specific, peer-reviewed IR spectrum for N-(phenoxyacetyl)-β-alanine with assigned peak values is not available.

Mass Spectrometry (LC-MS, LC-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique would be used to determine the accurate mass of N-(phenoxyacetyl)-β-alanine, confirming its elemental composition. For instance, in electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed.

LC-MS/MS (Tandem Mass Spectrometry): By isolating the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would be generated. This pattern is invaluable for confirming the structure, as fragments would correspond to the loss of specific groups like the phenoxy ring or the carboxyl group. Analysis of positional isomers of β-alanine by MS/MS has shown the utility of selecting different product ions for differentiation mdpi.com.

While mass spectra for β-alanine nist.govresearchgate.net and related derivatives are known researchgate.net, a detailed mass spectrum and fragmentation analysis specifically for N-(phenoxyacetyl)-β-alanine has not been located in the searched literature.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating the components of a mixture, assessing the purity of a compound, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds and for quantitative analysis. A reversed-phase HPLC method would likely be employed for N-(phenoxyacetyl)-β-alanine.

Purity Assessment: A sample would be injected into the HPLC system, and the resulting chromatogram would ideally show a single major peak, indicating a pure compound. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

Quantitative Analysis: By creating a calibration curve from standards of known concentration, the concentration of N-(phenoxyacetyl)-β-alanine in a sample can be accurately determined. The analysis of amino acids often requires derivatization to enhance detection researchgate.netusp.orgsigmaaldrich.com, a step that might be necessary depending on the detector used (e.g., UV-Vis or fluorescence).

General methods for amino acid analysis by HPLC are well-documented pickeringlabs.com, but a specific, validated HPLC method detailing column type, mobile phase composition, flow rate, and retention time for N-(phenoxyacetyl)-β-alanine is not described in the available sources.

Gas Chromatography-Mass Spectrometry (GC-MS) in Specialized Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

For a molecule like N-(phenoxyacetyl)-β-alanine, which is a non-volatile amino acid derivative, direct analysis by GC-MS is not feasible. The compound would require a chemical derivatization step to convert the polar carboxylic acid and amide groups into more volatile esters and silyl (B83357) ethers, for example. This process makes the analyte suitable for introduction into the gas chromatograph. While GC-MS is a powerful tool for metabolomics and the analysis of derivatized amino acids nih.gov, its application would be highly specialized for this compound and no specific derivatization and analysis protocol for N-(phenoxyacetyl)-β-alanine has been reported.

X-ray Crystallography for Definitive Solid-State Structure Determination

While specific crystallographic data for N-(phenoxyacetyl)-β-alanine is not available in the reviewed literature, studies on closely related phenoxyacetyl derivatives of amino acids and amino alcohols provide significant insight into the expected solid-state structure. For instance, the crystal structure of a racemic phenoxyacetyl derivative (compound 12 in a referenced study) was determined to crystallize in the Pna2₁ space group. nih.gov The analysis of this and related chiral enantiomers confirmed their respective R and S configurations. nih.gov

A key finding in the crystallographic analysis of these analogous structures is the influence of intramolecular hydrogen bonds on the molecular geometry. nih.gov Specifically, weak N–H···O hydrogen bonds involving the amide proton and oxygen atoms from the acetyl and phenoxy groups are critical in defining the molecule's conformation. nih.gov The molecular packing in the crystal lattice is further stabilized by intermolecular interactions, such as O–H···O hydrogen bonds and weak C–H···O interactions. nih.gov These structural features are fundamental in dictating the solid-state properties of the material.

Table 1: Representative Crystallographic Data for a Phenoxyacetyl Derivative Analogue

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Key Interactions | Intramolecular N–H···O hydrogen bonds |

| Intermolecular O–H···O hydrogen bonds |

This data is for a closely related analogue, as detailed in reference nih.gov, and serves as an illustrative example of the crystallographic characterization of this class of compounds.

Specialized Analytical Approaches for N-(Phenoxyacetyl)-β-Alanine

Spectrophotometry offers a versatile and accessible method for the quantitative analysis of chemical compounds in solution. researchgate.net The technique is based on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. upi.edu For a compound like N-(phenoxyacetyl)-β-alanine, which contains a phenyl chromophore, direct UV spectrophotometry can be employed. However, for enhanced selectivity and sensitivity, especially in complex matrices, derivatization methods are often preferred.

A common strategy involves reacting the analyte with a reagent that produces a colored or fluorescent product, which can then be measured at a specific wavelength where interference from other components is minimal. For the β-alanine moiety, a validated spectrophotometric method has been developed based on its reaction with the sodium salt of 1,2-naphthoquinone-4-sulfonic acid, with the resulting product measured at 470 nm. zsmu.edu.ua This approach has demonstrated excellent linearity and precision. zsmu.edu.ua Another widely used technique for amino acids is derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which yields a highly fluorescent adduct that can be quantified with great sensitivity. researchgate.net

The development of a spectrophotometric method for N-(phenoxyacetyl)-β-alanine would involve optimizing reaction conditions (e.g., pH, temperature, reagent concentration) and validating the method's performance characteristics.

Table 2: Example Validation Parameters for a Spectrophotometric Method

| Parameter | Typical Acceptance Criteria | Example Value (from β-alanine method zsmu.edu.ua) |

|---|---|---|

| Linearity (Correlation Coefficient, r) | > 0.999 | 1.000 |

| Precision (Relative Standard Deviation, RSD%) | < 2% | 0.806% |

Optical rotation is a critical technique for characterizing chiral molecules and is the definitive measure of a sample's enantiomeric purity. wikipedia.organton-paar.com Chiral substances, like the enantiomers of N-(phenoxyacetyl)-β-alanine, have the ability to rotate the plane of polarized light. wikipedia.org This phenomenon, known as optical activity, is measured using a polarimeter. wikipedia.org The magnitude and direction of the rotation are dependent on the specific enantiomer, its concentration, the path length of the sample cell, temperature, and the wavelength of the light used (typically the sodium D-line at 589 nm). psu.edu

The specific rotation, [α], is a fundamental physical constant for a chiral compound and is calculated from the observed rotation. For a solution, it is defined as the observed rotation divided by the product of the concentration and the path length. anton-paar.com A pure sample of one enantiomer will exhibit a specific rotation value, while its mirror image (the other enantiomer) will rotate light by the exact same magnitude but in the opposite direction (e.g., +15° for the R-enantiomer and -15° for the S-enantiomer). wikipedia.org

A racemic mixture, which contains equal amounts of both enantiomers, will have a net optical rotation of zero. researchgate.net Therefore, by measuring the optical rotation of a sample of N-(phenoxyacetyl)-β-alanine, one can directly assess its chiral purity or enantiomeric excess. This is a crucial quality control parameter, as the biological and physiological properties of enantiomers can differ significantly. Research on analogous chiral phenoxyacetyl derivatives confirms that optical rotation is a standard method used to confirm the identity and purity of the final synthesized compounds. nih.gov

Table 3: Illustrative Relationship Between Optical Rotation and Enantiomeric Purity

| Enantiomeric Composition | Observed Optical Rotation (Hypothetical) | Chiral Purity (Enantiomeric Excess) |

|---|---|---|

| 100% R-enantiomer | +15.0° | 100% R |

| 100% S-enantiomer | -15.0° | 100% S |

| 75% R, 25% S | +7.5° | 50% ee (R) |

| 50% R, 50% S (Racemic) | 0.0° | 0% |

Note: The optical rotation values are hypothetical and for illustrative purposes only.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituents on the Phenoxy Ring on Molecular Activity

The substitution pattern on the phenoxy ring is a critical factor that modulates the biological activity of N-(phenoxyacetyl)-beta-alanine analogs. Altering the substituents can affect the molecule's lipophilicity, electronic distribution, and steric profile, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties, and target affinity.

Research into a series of phenoxyacetamides has demonstrated that substitutions on the phenyl ring are pivotal for their anticonvulsant activity. nih.gov For instance, the introduction of methyl groups at various positions on the phenoxy ring has been systematically explored. The activity was found to be dependent on the position and number of these methyl groups. A study on di- and tri-substituted phenoxyalkyl and phenoxyacetyl derivatives of amines revealed that specific substitution patterns lead to more promising anticonvulsant profiles. nih.gov The table below summarizes findings for representative substituted phenoxyacetyl derivatives, highlighting the impact of these modifications on activity. nih.gov

| Compound ID | Phenoxy Ring Substitution | Notes on Activity/Structure | Source |

| Ia | 2,3-dimethyl | Used as a precursor in the synthesis of active compounds. | nih.gov |

| Ib | 2,6-dimethyl | Precursor for some of the most promising anticonvulsant compounds in the series. nih.gov | nih.gov |

| Ic | 2,4,6-trimethyl | Used as a precursor in the synthesis of active compounds. | nih.gov |

| 6 & 7 | 2,6-dimethyl | Enantiomers that showed notable anticonvulsant activity. Crystal structures revealed disorder in the methyl substituents. nih.gov | nih.gov |

| 12 | 2,6-dimethyl | Racemic mixture whose crystal structure was stabilized by weak interactions, preventing the disorder seen in compounds 6 and 7. nih.gov | nih.gov |

This table is generated based on data for phenoxyacetyl derivatives of amino alcohols, which serve as analogs to understand potential effects on this compound.

Influence of the β-Alanine Amide Linkage and Backbone Conformation

The amide linkage and the conformation of the β-alanine backbone are central to the molecule's biological function. The amide bond (–CO–NH–) is relatively rigid and planar, which restricts the rotational freedom of the molecule. Its hydrogen-bonding capacity (with the N-H as a donor and the C=O as an acceptor) is a primary driver of interactions with biological macromolecules.

Rational Design Strategies for Novel N-(Phenoxyacetyl)-β-Alanine Analogs

Rational design strategies for new analogs of this compound leverage the structure-activity relationship data to create molecules with improved properties. The goal is to optimize potency, selectivity, and pharmacokinetic profiles.

Key strategies include:

Systematic Substitution of the Phenoxy Ring: Based on findings that methyl substitutions enhance activity in related compounds, a focused approach involves synthesizing analogs with various electron-donating and electron-withdrawing groups at different positions on the phenoxy ring to fine-tune electronic properties and steric interactions. nih.gov

Conformational Constraint: The flexibility of the β-alanine backbone can be restricted to lock the molecule into a bioactive conformation. This can be achieved by introducing cyclic elements or bulky groups. The Staudinger reaction, for example, has been used to create β-lactams where the stereochemistry can be controlled by the substituents on the imines and acid chlorides, offering a way to create conformationally restricted analogs. nih.gov

Bioisosteric Replacement: Key functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres) to improve activity or ADME characteristics. semanticscholar.org For instance, the carboxylic acid of the β-alanine could be replaced with a highly acidic semisquarate derivative, which might act as a carboxylic acid mimic with potentially improved solubility. semanticscholar.org This "squaryl metaphor" is a strategy applied in rational drug design to modify functional groups. semanticscholar.org

Scaffold Hopping and Hybrid Design: This involves combining the key pharmacophoric elements of this compound with fragments from other known active molecules. For example, linking the phenoxyacetyl moiety to different amino acid scaffolds or other small molecules could lead to novel compounds with hybrid activities. tudublin.ie

These rational design approaches, guided by SAR data, pave the way for the development of new this compound analogs with potentially enhanced therapeutic value. annualreviews.org

Molecular and Cellular Biological Activities of N Phenoxyacetyl β Alanine in Vitro Investigations

Interactions with Specific Receptor Systems and Signaling Pathways (In Vitro)

The interaction of N-acyl amino acids with receptor systems is an area of growing interest, particularly concerning G-protein coupled receptors (GPCRs), which are a large family of transmembrane receptors involved in a multitude of signaling pathways.

Direct ligand-receptor binding studies for N-(phenoxyacetyl)-β-alanine are not specifically reported. However, the unconjugated form, β-alanine, has been identified as a specific ligand for a G-protein coupled receptor.

Research has shown that β-alanine specifically activates the orphan G protein-coupled receptor TGR7 (also known as MrgD), evoking calcium influx in cells expressing the receptor. researchgate.net In these studies, β-alanine was found to decrease forskolin-stimulated cAMP production, suggesting that TGR7 couples with both Gq and Gi proteins. researchgate.net The specificity of this interaction is highlighted by the fact that structurally similar molecules, like glycine (B1666218), did not activate the receptor. researchgate.net

Furthermore, the broader class of N-acyl amino acids, to which N-(phenoxyacetyl)-β-alanine belongs, has been shown to interact with various GPCRs. nih.govnih.gov For example, different N-acyl amides can act as agonists or antagonists for receptors like GPR119, GPR132, and prostaglandin (B15479496) receptors. nih.gov These interactions are often dictated by the nature of both the acyl group and the amino acid, suggesting that the phenoxyacetyl group would be a key determinant in any potential receptor binding. nih.gov However, without direct experimental data, the specific binding and activation profile of N-(phenoxyacetyl)-β-alanine on TGR7 or other GPCRs remains unconfirmed.

Enzymatic Interactions and Modulatory Effects

The enzymatic processing of N-(phenoxyacetyl)-β-alanine is critical to its metabolic fate and potential biological activity. This involves its potential role as a substrate for hydrolytic enzymes or as an inhibitor of other enzymes.

The primary route for metabolizing N-acyl-β-alanines is through the enzymatic hydrolysis of the amide bond to release β-alanine and the corresponding carboxylic acid. The key enzyme for the endogenous compound N-acetyl-β-alanine is N-acetyl-β-alanine deacetylase (EC 3.5.1.21), an amidohydrolase that catalyzes its conversion to β-alanine and acetate. wikipedia.org

The substrate specificity of this enzyme family is crucial. While N-acetyl-β-alanine deacetylase from hog kidney also shows activity towards N-acetyltaurine, its activity on N-acyl derivatives with larger, more complex acyl groups like phenoxyacetyl has not been reported. d-nb.info Other amidohydrolases, such as aminoacylase (B1246476) I and penicillin acylase, are known to hydrolyze a variety of N-acyl amino acids. nih.govnih.gov For instance, benzylpenicillinacylase from E. coli can hydrolyze N-phenylacetyl-α-amino acids, which are structurally similar to N-(phenoxyacetyl)-β-alanine. nih.gov Enzymes within the amidohydrolase superfamily exhibit broad substrate specificity, but detailed studies are required to determine if N-(phenoxyacetyl)-β-alanine is a substrate for any of these enzymes. nih.govnih.gov The hydrolysis of the N-(phenoxyacetyl) group from the β-alanine backbone is a plausible but, as of now, experimentally unconfirmed event.

There is a substantial body of research demonstrating that derivatives of β-alanine can act as inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes crucial for pH regulation and other physiological processes. rsc.org While N-(phenoxyacetyl)-β-alanine has not been specifically tested, numerous studies on structurally related N-aryl-β-alanines and other derivatives provide insight into potential inhibitory activity against isoforms like Carbonic Anhydrase II (CA-II).

Studies show that N-aryl-β-alanine derivatives containing a primary sulfonamide group can inhibit various CA isoforms, with most showing a better affinity for CA-II. rsc.orgmdpi.com For example, certain N-sulfamoylphenyl-β-alanine derivatives exhibit dissociation constants in the micromolar range for CA-II. mdpi.com Similarly, a series of 3-phenyl-β-alanine based oxadiazole analogues were synthesized and shown to have moderate to good inhibitory activity against CA-II, with IC₅₀ values ranging from 12.1 to 53.6 µM. mdpi.com The inhibitory potency and isoform selectivity are highly dependent on the specific chemical substitutions on the aromatic ring and the linker structure. nih.govnih.gov These findings suggest that N-(phenoxyacetyl)-β-alanine, as a β-alanine derivative, could potentially interact with and inhibit CA-II, although its specific potency would depend on how the phenoxyacetyl group fits into the enzyme's active site.

| Compound Class | Target Enzyme | Reported Activity (Kd or IC50) | Reference |

|---|---|---|---|

| N-Aryl-β-alanine derivatives (benzenesulfonamides) | Carbonic Anhydrase II (CA-II) | Kd values generally > 1 µM; some compounds ~0.7-0.8 µM | mdpi.com |

| 3-Phenyl-β-alanine 1,3,4-oxadiazole (B1194373) hybrids | Carbonic Anhydrase II (CA-II) | IC50 values in the range of 12.1 - 53.6 µM | mdpi.com |

| N-Sulfamoylphenyl-N-thiazolyl-β-alanines | Carbonic Anhydrase VB (CA-VB) | Low nanomolar dissociation constants | nih.gov |

Influence on Intracellular Biochemical Pathways (Mechanistic Focus)

The primary intracellular role of β-alanine is as a direct precursor to the biosynthesis of carnosine, a dipeptide with significant physiological functions.

Carnosine (β-alanyl-L-histidine) is synthesized in tissues like muscle and brain by the enzyme carnosine synthetase. mdpi.comfrontiersin.org The availability of β-alanine is the rate-limiting step in this biosynthetic pathway. nih.govnih.gov Consequently, increasing the intracellular concentration of β-alanine leads to a corresponding increase in carnosine levels. nih.govresearchgate.net

For N-(phenoxyacetyl)-β-alanine to serve as a precursor for carnosine biosynthesis, it must first be metabolized to release free β-alanine. This mechanistic step is entirely dependent on the activity of an amidohydrolase capable of cleaving the phenoxyacetyl group, as discussed in section 5.2.1. If such an enzymatic activity exists in the cell, N-(phenoxyacetyl)-β-alanine could function as a pro-drug or delivery molecule for β-alanine. Upon hydrolysis, the released β-alanine would enter the cellular pool and become available for carnosine synthetase to incorporate into carnosine. Without evidence of this initial hydrolytic step, a role for N-(phenoxyacetyl)-β-alanine as a direct or indirect precursor in the carnosine biosynthesis pathway remains hypothetical.

Studies on Cellular Buffering Capacity at a Molecular Level

No in vitro studies investigating the cellular buffering capacity of N-(phenoxyacetyl)-β-alanine have been identified. Research in this area is primarily focused on how β-alanine supplementation increases muscle carnosine concentrations, which then acts as an intracellular pH buffer. nih.govgssiweb.orgnih.gov

Exploration of Antioxidant and Anti-Glycating Properties in Biological Systems

There is no available data from in vitro investigations exploring the potential antioxidant or anti-glycating properties of N-(phenoxyacetyl)-β-alanine. The scientific literature extensively documents these properties for carnosine, which is synthesized from β-alanine and L-histidine, and is recognized for its ability to scavenge reactive oxygen species and inhibit the formation of advanced glycation end-products (AGEs). nih.govnih.gov

Computational Chemistry and Molecular Modeling of N Phenoxyacetyl β Alanine

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to compute the electronic structure of N-(phenoxyacetyl)-β-alanine, providing a detailed picture of its molecular orbitals and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, reveals the electrophilic and nucleophilic sites on the molecule. For N-(phenoxyacetyl)-β-alanine, the MEP map would likely indicate negative potential (red regions) around the oxygen atoms of the carboxyl and acetyl groups, highlighting them as sites for electrophilic attack and hydrogen bond acceptance. Conversely, positive potential (blue regions) would be expected around the amide and carboxylic acid protons, indicating sites for nucleophilic attack and hydrogen bond donation.

Reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's behavior in chemical reactions, helping to predict its metabolic fate and potential for covalent interactions with biological macromolecules. researchgate.netresearchgate.net

Table 1: Predicted Quantum Chemical Properties of N-(Phenoxyacetyl)-β-Alanine Note: These values are hypothetical and representative of what would be obtained from DFT calculations.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measure of molecular polarity |

| Chemical Hardness | 2.65 eV | Resistance to change in electron configuration |

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is crucial for identifying potential biological targets for N-(phenoxyacetyl)-β-alanine and understanding the specific interactions that govern its binding affinity. The process involves placing the 3D structure of N-(phenoxyacetyl)-β-alanine (the ligand) into the binding site of a target protein (the receptor) and evaluating the binding energy using a scoring function.

Given the structural similarities to known bioactive molecules, potential targets for N-(phenoxyacetyl)-β-alanine could include enzymes such as cyclooxygenases (COXs), which are targets for anti-inflammatory drugs, or carbonic anhydrases. researchgate.netmdpi.com Docking simulations would reveal the binding mode, predicting key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the carboxylate group of the β-alanine moiety could form hydrogen bonds with basic residues (e.g., Arginine, Lysine) in the active site, while the phenoxy group could engage in hydrophobic interactions with nonpolar residues. semanticscholar.orgscienceopen.com The docking score provides a quantitative estimate of the binding affinity, allowing for the ranking of different poses and comparison with known inhibitors. researchgate.net

Table 2: Hypothetical Molecular Docking Results for N-(Phenoxyacetyl)-β-Alanine against a Target Protein (e.g., COX-2)

| Parameter | Description |

|---|---|

| Binding Affinity (Docking Score) | -8.5 kcal/mol |

| Hydrogen Bonds | Carboxyl oxygen with Arg120; Amide nitrogen with Ser353 |

| Hydrophobic Interactions | Phenyl ring with Val523, Leu384; Phenyl ring with Tyr385 (π-π stacking) |

| Predicted Inhibition Constant (Ki) | ~1.5 µM |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the conformational behavior of N-(phenoxyacetyl)-β-alanine and its complex with a target protein over time. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the molecule's conformational landscape in a simulated physiological environment (e.g., in water). arxiv.org

For an unbound N-(phenoxyacetyl)-β-alanine molecule, MD simulations can identify the most stable conformations and the flexibility of different parts of the molecule, such as the rotation around single bonds. nih.gov When applied to a ligand-protein complex obtained from docking, MD simulations are used to assess the stability of the binding pose. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD over the simulation time (typically nanoseconds) suggests a stable binding mode. Furthermore, Root Mean Square Fluctuation (RMSF) analysis can pinpoint which parts of the protein and ligand are flexible or rigid upon binding. These simulations provide a more accurate estimation of binding free energy and a deeper understanding of the dynamic nature of molecular recognition. nih.gov

Table 3: Typical Parameters and Outputs of an MD Simulation for N-(Phenoxyacetyl)-β-Alanine-Protein Complex

| Simulation Parameter | Typical Value/Setting |

|---|---|

| Force Field | CHARMM36, AMBER |

| Solvent Model | Explicit water (e.g., TIP3P) |

| Simulation Time | 100 ns |

| Temperature/Pressure | 310 K / 1 atm |

| Key Output Metric | Interpretation |

| Ligand RMSD | Stable trajectory below 2.0 Å indicates binding stability |

| Protein RMSF | Highlights flexible regions, e.g., loops in the binding site |

| Interaction Energy | Calculates the contribution of key residues to binding |

Prediction of Molecular Interactions and Potential Biological Pathways

By integrating the results from quantum mechanics, docking, and pharmacophore modeling, computational methods can predict the likely molecular interactions of N-(phenoxyacetyl)-β-alanine and suggest which biological pathways it might modulate. The β-alanine component of the molecule is a naturally occurring amino acid involved in several metabolic pathways, including the biosynthesis of coenzyme A and carnosine. nih.govresearchgate.netnih.gov

Computational systems biology tools can be used to map the potential protein targets identified through docking onto known biological pathways. researchgate.netfrontiersin.org For instance, if N-(phenoxyacetyl)-β-alanine is predicted to strongly bind to an enzyme involved in prostaglandin (B15479496) synthesis (like COX-2), it could be hypothesized to interfere with the inflammatory pathway. Alternatively, if it targets enzymes in the β-alanine metabolic pathway, it might influence cellular energy metabolism or antioxidant defenses. nih.gov These predictions generate testable hypotheses about the compound's mechanism of action and potential therapeutic applications, guiding future experimental validation. researchgate.net

Table 5: Predicted Biological Pathways Potentially Modulated by N-(Phenoxyacetyl)-β-Alanine

| Potential Protein Target | Associated Biological Pathway | Predicted Effect |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Arachidonic Acid Metabolism / Inflammation | Inhibition of prostaglandin synthesis |

| Carbonic Anhydrase II | pH Regulation / Bicarbonate Transport | Inhibition of enzyme activity |

| Alanine Aminotransferase | Alanine, Aspartate, and Glutamate Metabolism | Modulation of amino acid metabolism |

| GABA-A Receptor | Neurotransmitter Signaling | Potential modulation of GABAergic signaling (as β-alanine is a weak agonist) |

Metabolic Fates and Biotransformation Pathways Excluding Clinical Pharmacokinetics

Enzymatic Hydrolysis and Degradation Pathways (In Vitro)

While direct in vitro studies on the enzymatic hydrolysis of N-(phenoxyacetyl)-beta-alanine are not extensively documented in publicly available research, the degradation pathway can be inferred from studies on structurally similar compounds, particularly N-acetyl-beta-alanine. The primary enzymatic reaction expected to break down this compound is the hydrolysis of the amide bond linking the phenoxyacetyl group to the beta-alanine moiety.

An enzyme known as N-acetyl-beta-alanine deacetylase (EC 3.5.1.21) catalyzes the hydrolysis of N-acetyl-beta-alanine into acetate and beta-alanine. wikipedia.org This enzyme belongs to the family of hydrolases that act on carbon-nitrogen bonds other than peptide bonds, specifically in linear amides. wikipedia.org It is plausible that this enzyme, or another amidohydrolase with similar substrate specificity, could hydrolyze this compound to yield phenoxyacetic acid and β-alanine.

The general reaction can be depicted as follows:

This compound + H₂O → Phenoxyacetic acid + β-alanine

Studies on other N-acyl-L-amino acids have shown that enzymes like acylase I from hog kidney can hydrolyze various N-acyl derivatives, with the rate of hydrolysis being dependent on the nature of the acyl group. researchgate.netresearchgate.net This suggests that a range of amidohydrolases could potentially be involved in the in vitro degradation of this compound. The enzymatic hydrolysis of N-acyl derivatives of amino acids is a recognized metabolic pathway. nih.gov

Investigation of Metabolites and Their Chemical Structures

Following the enzymatic hydrolysis of this compound, the resulting metabolites would be phenoxyacetic acid and β-alanine. The subsequent metabolic fate of these two compounds has been studied independently.

Metabolism of Phenoxyacetic Acid:

Phenoxyacetic acid itself can undergo further biotransformation. In various biological systems, including plants and microorganisms, phenoxyacetic acids are known to be metabolized through hydroxylation and subsequent conjugation. oup.comacs.org For instance, phenoxyacetic acid can be hydroxylated to form 4-hydroxyphenoxyacetic acid. oup.com This hydroxylated metabolite can then be further conjugated, for example, with glucose to form a phenolic glucoside. oup.com

Microbial degradation of phenoxyacetic acid and its derivatives often involves the cleavage of the ether bond, followed by hydroxylation of the aromatic ring to form catechols. core.ac.uk These catechols are then typically subject to ring cleavage through either ortho- or meta-pathways.

Potential Metabolites of this compound:

Based on these known pathways, the predicted metabolites of this compound would include:

Primary Metabolites:

Phenoxyacetic acid

β-Alanine

Secondary Metabolites (from Phenoxyacetic Acid):

4-Hydroxyphenoxyacetic acid

Glucoside conjugates of 4-hydroxyphenoxyacetic acid

Catechol derivatives (in microbial systems)

The chemical structures of these potential metabolites are presented in the table below.

| Metabolite Name | Chemical Structure | Metabolic Pathway |

|---|---|---|

| Phenoxyacetic acid | C₆H₅OCH₂COOH | Primary metabolite from hydrolysis of the amide bond. |

| β-Alanine | H₂NCH₂CH₂COOH | Primary metabolite from hydrolysis of the amide bond. |

| 4-Hydroxyphenoxyacetic acid | HOC₆H₄OCH₂COOH | Secondary metabolite from the hydroxylation of phenoxyacetic acid. oup.com |

| Phenoxyacetyl glucoside | C₆H₅OCH₂CO-O-C₆H₁₁O₅ | Potential conjugate of phenoxyacetic acid. |

Biosynthetic Origins and Interconnections of β-Alanine in Biological Systems

β-Alanine, a key component of this compound, is a naturally occurring beta-amino acid with diverse biosynthetic origins across different biological kingdoms. sigmaaldrich.com Unlike alpha-amino acids, it is not incorporated into proteins but serves as a crucial precursor for several important biomolecules. sigmaaldrich.com

Biosynthesis in Bacteria:

In many prokaryotes, the primary route for β-alanine synthesis is the decarboxylation of L-aspartate, a reaction catalyzed by L-aspartate-α-decarboxylase (ADC). researchgate.netfrontiersin.orgnih.gov This enzyme is a key component in the biosynthesis of pantothenate (Vitamin B5). nih.gov Some bacteria can also synthesize β-alanine through the degradation of uracil or from polyamines like spermine and spermidine. researchgate.netnih.gov A novel pathway has also been identified in some bacteria that proceeds through 1,3-diaminopropane and 3-aminopropanal. nih.gov

Biosynthesis in Plants:

Plants exhibit multiple pathways for β-alanine biosynthesis, and the predominant pathway can vary between species. frontiersin.orgnih.govsemanticscholar.org The known precursor molecules in plants include:

Polyamines: Spermine and spermidine can be converted to β-alanine via 1,3-diaminopropane. frontiersin.orgresearchgate.net

Propionate: This pathway involves the conversion of propionate to malonate semialdehyde, which is then transaminated to form β-alanine. frontiersin.org

Uracil: The degradation of the pyrimidine base uracil can also yield β-alanine. nih.govresearchgate.net

Biosynthesis in Animals:

In animals, β-alanine is considered a non-essential amino acid as it can be synthesized endogenously, primarily in the liver. mdpi.comnih.gov The main pathways for its formation are the degradation of dihydrouracil (a product of pyrimidine catabolism) and the breakdown of carnosine. sigmaaldrich.comnih.gov

| Organism | Precursor | Key Enzyme(s) |

|---|---|---|

| Bacteria | L-Aspartate | L-aspartate-α-decarboxylase (ADC) frontiersin.orgnih.gov |

| Plants | Spermine/Spermidine | Spermidine dehydrogenase, Polyamine oxidase frontiersin.org |

| Plants | Propionate | Propionate CoA ligase, Acyl-CoA dehydrogenase frontiersin.org |

| Plants | Uracil | Dihydropyrimidine dehydrogenase, Dihydropyrimidinase, β-ureidopropionase researchgate.net |

| Animals | Dihydrouracil | Dihydropyrimidinase, β-ureidopropionase |

| Animals | Carnosine | Carnosinase sigmaaldrich.com |

Role in Broader Amino Acid Metabolism (Non-Clinical Context)

In the broader context of amino acid metabolism, β-alanine serves as a vital building block for several physiologically important compounds, thereby connecting different metabolic pathways.

Precursor to Carnosine and Anserine:

One of the most significant roles of β-alanine is as a rate-limiting precursor for the synthesis of the dipeptides carnosine (β-alanyl-L-histidine) and anserine (β-alanyl-N-methyl-L-histidine). utexas.eduresearchgate.netnih.govcarnosyn.com These dipeptides are found in high concentrations in skeletal muscle and brain tissue. sigmaaldrich.comresearchgate.net The synthesis of carnosine is catalyzed by carnosine synthetase, which ligates β-alanine and L-histidine in an ATP-dependent manner. sigmaaldrich.com The availability of β-alanine is the limiting factor in this synthesis. nih.govcarnosyn.com

Component of Pantothenic Acid (Vitamin B5) and Coenzyme A:

β-Alanine is an essential component of pantothenic acid (Vitamin B5). utexas.eduwikipedia.org Pantothenate synthetase catalyzes the condensation of pantoate and β-alanine to form pantothenic acid. nih.govresearchgate.net Pantothenic acid is subsequently used in the synthesis of Coenzyme A (CoA), a fundamental molecule in cellular metabolism involved in the tricarboxylic acid cycle and fatty acid metabolism. wikipedia.orgresearchgate.net This role firmly integrates β-alanine into central energy metabolism. smpdb.ca

Other Metabolic Roles:

In some plants, β-alanine is a precursor to the osmoprotective compound β-alanine betaine and the antioxidant homoglutathione. frontiersin.orgnih.gov

β-alanine metabolism can also intersect with pyrimidine and polyamine degradation pathways. nih.gov

The central role of β-alanine in these metabolic pathways underscores its importance beyond being a simple amino acid.

Emerging Research Avenues and Future Perspectives for N Phenoxyacetyl β Alanine

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The unique structure of N-(phenoxyacetyl)-β-alanine, combining a flexible β-amino acid scaffold with a rigid phenoxyacetyl group, makes it a promising candidate for the development of novel chemical probes. The phenoxyacetyl moiety can be readily modified with reporter groups such as fluorophores or affinity tags, allowing for the visualization and isolation of its interacting partners within a biological system.

One potential application lies in the study of nonribosomal peptide synthetases (NRPSs), large enzyme complexes responsible for the synthesis of a wide array of bioactive peptides. N-acyl cysteamine derivatives have been successfully employed as chemical probes to intercept and characterize biosynthetic intermediates in the assembly of nonribosomal peptides. rsc.org By mimicking the structure of an aminoacyl-S-pantetheine intermediate, N-(phenoxyacetyl)-β-alanine-based probes could potentially be used to investigate the substrate specificity and catalytic mechanisms of NRPS domains.

Furthermore, the β-amino acid backbone of N-(phenoxyacetyl)-β-alanine offers increased resistance to proteolytic degradation compared to its α-amino acid counterparts. acs.org This inherent stability is a highly desirable feature for chemical probes intended for use in cellular or in vivo environments, where enzymatic degradation can significantly limit their efficacy and lifespan.

Applications in Advanced Organic Synthesis and Materials Science

The versatility of β-alanine as a building block in organic synthesis is well-established, serving as a precursor for numerous pharmaceuticals and other industrially important compounds. frontiersin.org The introduction of the phenoxyacetyl group in N-(phenoxyacetyl)-β-alanine provides an additional layer of functionality that can be exploited in advanced organic synthesis. The phenoxy group can participate in various aromatic substitution reactions, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.

In the realm of materials science, β-alanine and its derivatives are being explored for the development of novel polymers and biomaterials. For instance, the selective N-alkylation of β-alanine has been shown to facilitate the synthesis of polyamino acid-based theranostic nanoagents for targeted cancer therapy. nih.gov The unique combination of a flexible backbone and a rigid aromatic substituent in N-(phenoxyacetyl)-β-alanine could lead to the formation of polymers with interesting self-assembly properties and potential applications in drug delivery, tissue engineering, and the development of novel hydrogels. The phenoxy group could also impart specific photophysical or electronic properties to these materials, opening up possibilities for their use in optoelectronic devices or as responsive materials.

Integration with Systems Biology and Metabolomics Research

Systems biology and metabolomics offer a holistic approach to understanding complex biological systems by studying the interactions between genes, proteins, and metabolites. nih.gov The integration of these "omics" technologies can provide a comprehensive picture of cellular metabolism and its response to various stimuli. Recent studies have highlighted the pivotal role of β-alanine metabolism in cellular inflammation, with multi-omics datasets revealing its connection to various pathological conditions. nih.govresearchgate.net

Metabolomic profiling, which involves the comprehensive analysis of small molecule metabolites in a biological sample, can be a powerful tool to investigate the metabolic fate and biological effects of N-(phenoxyacetyl)-β-alanine. By treating cells or organisms with this compound and analyzing the subsequent changes in the metabolome, researchers can identify the metabolic pathways that are perturbed and gain insights into its mechanism of action. nih.govresearchgate.net

Furthermore, systems biology approaches can be used to model the metabolic networks involved in the processing of N-(phenoxyacetyl)-β-alanine and to predict its downstream effects. frontiersin.org This can help in identifying potential protein targets and in designing experiments to validate these predictions. The integration of experimental data from metabolomics with computational modeling can provide a powerful framework for understanding the biological role of this novel compound.

Addressing Challenges in the Synthesis and Characterization of β-Amino Acid Derivatives

Despite the significant potential of β-amino acid derivatives, their widespread application has been hampered by challenges associated with their synthesis and characterization. Traditional methods for the synthesis of β-amino acids often involve multi-step procedures, harsh reaction conditions, and the use of hazardous reagents. illinois.edunih.gov Recent advances have focused on developing more efficient and environmentally friendly synthetic routes, such as palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines. illinois.edu However, the direct asymmetric synthesis of β-amino acids and their derivatives remains a significant challenge. illinois.edu

The synthesis of N-substituted β-amino acids, such as N-(phenoxyacetyl)-β-alanine, presents its own set of challenges. Controlling the selectivity of the N-acylation reaction and avoiding side reactions can be difficult, particularly when dealing with complex substrates. Biocatalytic approaches, using engineered enzymes, are emerging as a promising alternative for the synthesis of N-substituted amino acids, offering high stereochemical purity and milder reaction conditions. nih.gov

The characterization of β-amino acid derivatives also requires a combination of analytical techniques. Spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), are essential for confirming the structure and purity of the synthesized compounds. In the context of their biological applications, techniques like circular dichroism (CD) spectroscopy can be used to study their conformational properties and their interactions with biological macromolecules.

Q & A

Q. What are the standard synthetic routes for N-(phenoxyacetyl)-beta-alanine, and which coupling agents are most effective?

- Methodological Answer : The synthesis typically involves coupling phenoxyacetic acid with beta-alanine using carbodiimide-based reagents like N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group. This method, adapted from peptide synthesis protocols , ensures efficient amide bond formation under mild conditions (e.g., in ethanol or methanol at 0–25°C). Post-reaction purification via recrystallization or reverse-phase HPLC is critical to achieve >95% purity. Alternative coupling agents (e.g., DCC, HATU) may vary in efficiency depending on steric hindrance and solvent polarity.

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the phenoxyacetyl group (e.g., aromatic protons at δ 6.8–7.5 ppm) and beta-alanine backbone (δ 3.1–3.4 ppm for CH₂NH).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. A retention time comparison with standards is essential .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (expected [M+H]⁺ ~ 252.3 g/mol).

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

- Methodological Answer : Store lyophilized powder at –20°C in airtight, light-protected containers to prevent hydrolysis or oxidation. For short-term use (≤1 month), refrigeration at 2–8°C in desiccated environments is acceptable . Stability studies recommend periodic HPLC checks to detect degradation products (e.g., free beta-alanine or phenoxyacetic acid).

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

- Reaction Solvent Optimization : Transition from ethanol to dimethylformamide (DMF) improves solubility at higher concentrations (≥0.5 M) .

- Stoichiometric Adjustments : Use a 1.2:1 molar ratio of phenoxyacetic acid to beta-alanine to account byproduct formation.

- Purification Scaling : Replace column chromatography with industrial-scale techniques like centrifugal partition chromatography (CPC) or flash chromatography.

- Yield Tracking : Monitor reaction progress via TLC (Rf ≈ 0.5 in 7:3 ethyl acetate:hexane) and adjust coupling agent equivalents dynamically.

Q. What strategies should be employed to resolve contradictory findings regarding the biological activity of beta-alanine derivatives in different experimental models?

- Methodological Answer :

- Meta-Analysis : Apply mixed-model statistical frameworks to reconcile discrepancies, as demonstrated in beta-alanine supplementation studies .

- Dose-Response Reassessment : Conduct parallel in vitro (e.g., enzyme inhibition assays) and in vivo (rodent models) trials to identify threshold effects.

- Confounding Factor Control : Standardize variables like pH (critical for carnosine-related activity ) and co-administered reagents (e.g., sodium bicarbonate).

Q. What in vitro assays are most appropriate for initial screening of this compound's enzyme inhibition potential?

- Methodological Answer :

- Tyrosinase Inhibition Assay : Measure IC₅₀ via UV-Vis spectroscopy (λ = 475 nm) using L-DOPA as substrate, referencing kojic acid as a positive control .

- MMP-3 Activity Assay : Use fluorogenic substrates (e.g., Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂) to quantify inhibition kinetics .

- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) and track accumulation in cell lines (e.g., HEK293) via scintillation counting.

Key Considerations for Researchers

- Contradictory Data : Address inconsistencies in biological activity by standardizing assay protocols (e.g., pH, buffer composition) and validating findings across multiple models .

- Ethical Compliance : Adhere to safety guidelines for handling beta-alanine derivatives, including PPE (gloves, goggles) and fume hood use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.